molecular formula C13H15N3O3S2 B2476384 4-((1-(Thiophen-2-ylsulfonyl)piperidin-3-yl)oxy)pyrimidine CAS No. 2034499-73-3

4-((1-(Thiophen-2-ylsulfonyl)piperidin-3-yl)oxy)pyrimidine

Cat. No.: B2476384
CAS No.: 2034499-73-3
M. Wt: 325.4
InChI Key: HLBJUZANHXNCGJ-UHFFFAOYSA-N
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Description

4-((1-(Thiophen-2-ylsulfonyl)piperidin-3-yl)oxy)pyrimidine is a complex organic compound that features a piperidine ring, a thiophene sulfonyl group, and a pyrimidine moiety

Properties

IUPAC Name

4-(1-thiophen-2-ylsulfonylpiperidin-3-yl)oxypyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O3S2/c17-21(18,13-4-2-8-20-13)16-7-1-3-11(9-16)19-12-5-6-14-10-15-12/h2,4-6,8,10-11H,1,3,7,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLBJUZANHXNCGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)S(=O)(=O)C2=CC=CS2)OC3=NC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-((1-(Thiophen-2-ylsulfonyl)piperidin-3-yl)oxy)pyrimidine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Piperidine Intermediate: The piperidine ring is synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Thiophene Sulfonyl Group: The thiophene sulfonyl group is introduced via sulfonylation reactions using thiophene-2-sulfonyl chloride.

    Coupling with Pyrimidine: The final step involves coupling the piperidine intermediate with a pyrimidine derivative under suitable reaction conditions, often involving base catalysts and solvents like dichloromethane.

Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale synthesis.

Chemical Reactions Analysis

4-((1-(Thiophen-2-ylsulfonyl)piperidin-3-yl)oxy)pyrimidine can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring.

    Hydrolysis: The sulfonyl group can be hydrolyzed under acidic or basic conditions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

4-((1-(Thiophen-2-ylsulfonyl)piperidin-3-yl)oxy)pyrimidine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-((1-(Thiophen-2-ylsulfonyl)piperidin-3-yl)oxy)pyrimidine involves its interaction with specific molecular targets. The piperidine ring and thiophene sulfonyl group are believed to play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in signaling pathways related to cell growth and apoptosis.

Comparison with Similar Compounds

Similar compounds to 4-((1-(Thiophen-2-ylsulfonyl)piperidin-3-yl)oxy)pyrimidine include other piperidine derivatives and thiophene-containing compounds. What sets this compound apart is the unique combination of the piperidine ring, thiophene sulfonyl group, and pyrimidine moiety, which may confer distinct biological activities and chemical reactivity.

Some similar compounds include:

    Piperidine derivatives: Such as piperidine-4-carboxylic acid and piperidine-3-sulfonamide.

    Thiophene-containing compounds: Such as thiophene-2-carboxylic acid and thiophene-3-sulfonamide.

Biological Activity

4-((1-(Thiophen-2-ylsulfonyl)piperidin-3-yl)oxy)pyrimidine is a heterocyclic compound notable for its complex structure, which includes a pyrimidine ring, a piperidine ring, and a thiophene moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer research. This article delves into the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C14H16N4O2S\text{C}_{14}\text{H}_{16}\text{N}_{4}\text{O}_2\text{S}

This structure allows for diverse interactions with biological targets, making it a candidate for various pharmacological applications.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of the Piperidine Intermediate : The piperidine ring is synthesized through cyclization reactions involving appropriate precursors.
  • Sulfonylation : The piperidine intermediate is reacted with thiophene-2-sulfonyl chloride to introduce the thiophene group.
  • Pyrimidine Coupling : The final step involves coupling the sulfonylated piperidine with a pyrimidine derivative under controlled conditions.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that derivatives containing thiophene and piperidine structures have demonstrated potent activity against various pathogens, including Staphylococcus aureus and Escherichia coli.

CompoundMinimum Inhibitory Concentration (MIC)Target Pathogen
4a0.22 μg/mLStaphylococcus aureus
5a0.25 μg/mLEscherichia coli

These findings suggest that the presence of the thiophene and piperidine groups contributes to the enhanced antimicrobial efficacy of these compounds .

Anticancer Activity

The anticancer potential of this compound has also been explored, particularly in relation to its ability to inhibit cancer cell proliferation. In vitro studies have shown that related compounds can induce apoptosis in cancer cell lines such as MDA-MB-436 (breast cancer).

CompoundIC50 (μM)Cell Line
Compound 52.57MDA-MB-436
Olaparib8.90MDA-MB-436

The results indicate that the tested compounds exhibit superior potency compared to standard treatments like Olaparib, highlighting their potential as therapeutic agents against cancer .

The mechanism by which this compound exerts its biological effects likely involves interactions with specific molecular targets such as enzymes or receptors. These interactions can modulate various signaling pathways, leading to antimicrobial or anticancer effects.

Case Studies

  • Antimicrobial Evaluation : A study evaluated several derivatives for their antimicrobial activity, finding that those with thiophene and piperidine structures had MIC values significantly lower than other tested compounds, indicating strong bactericidal effects .
  • Anticancer Studies : Another investigation focused on the antiproliferative effects of pyrimidine derivatives on breast cancer cells. The study highlighted that compounds similar to this compound induced cell cycle arrest and apoptosis more effectively than established chemotherapeutics .

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